BenchChemオンラインストアへようこそ!

2-imino-6-methoxy-2H-chromene-3-carboxamide

Physicochemical profiling Drug-likeness SAR

2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9) is a synthetic heterocyclic compound belonging to the 2-imino-2H-chromene (iminocoumarin) family, characterized by a benzopyran core with an imino group at position 2, a carboxamide at position 3, and a methoxy substituent at position 6. Its molecular formula is C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol, and it possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 71586-41-9
Cat. No. B3056470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-imino-6-methoxy-2H-chromene-3-carboxamide
CAS71586-41-9
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=N)C(=C2)C(=O)N
InChIInChI=1S/C11H10N2O3/c1-15-7-2-3-9-6(4-7)5-8(10(12)14)11(13)16-9/h2-5,13H,1H3,(H2,12,14)
InChIKeyKTWIQSNWSCNJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9): Core Chemical Identity and Structural Classification for Informed Procurement


2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9) is a synthetic heterocyclic compound belonging to the 2-imino-2H-chromene (iminocoumarin) family, characterized by a benzopyran core with an imino group at position 2, a carboxamide at position 3, and a methoxy substituent at position 6 [1]. Its molecular formula is C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol, and it possesses 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds [1]. The compound serves as both a pharmacologically relevant scaffold in its own right and a key synthetic intermediate for constructing diverse heterocyclic libraries, including chromeno[4,3-c][1,2]azaphospholes and chromeno[2,3-d]pyrimidin-4-ones [2]. Importantly, direct peer-reviewed biological characterization of this exact compound remains sparse in the primary literature; most available activity data derives from structurally related 2-imino-2H-chromene-3-carboxamide analogs and the corresponding carbothioamide derivative (IMCA), necessitating careful scaffold-level inference during selection [3][4].

Why Generic Substitution of 2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9) with Other Chromene-3-carboxamides Carries Scientific Risk


Chromene-3-carboxamide derivatives are not functionally interchangeable despite a shared core scaffold. The 6-methoxy substituent on 2-imino-6-methoxy-2H-chromene-3-carboxamide alters both electronic character and lipophilicity relative to the unsubstituted parent (CAS 52218-17-4; MW 188.18, XLogP3-AA ~0.8) [1]. More critically, the carboxamide at position 3 represents a fundamentally different pharmacophore from the carbothioamide found in IMCA (2-imino-6-methoxy-2H-chromene-3-carbothioamide), a compound with well-characterized ferroptosis-inducing activity via SLC7A11 downregulation in colorectal cancer models [2]. Simply replacing a carboxamide with a carbothioamide—or omitting the 6-methoxy group—can ablate or profoundly alter biological activity. Furthermore, the imino group at position 2 distinguishes this series from the more common 2-oxo-coumarin-3-carboxamides, with documented differences in hydrogen-bonding capacity, tautomeric equilibria, and synthetic reactivity toward nucleophiles . These structural features collectively preclude casual analog substitution without experimental verification.

Quantitative Differentiation Evidence for 2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9) Versus Structural Analogs


Physicochemical Differentiation: 6-Methoxy Substitution Increases Molecular Weight, Lipophilicity, and Hydrogen Bond Acceptor Count Relative to the Unsubstituted Parent Scaffold

The 6-methoxy group on 2-imino-6-methoxy-2H-chromene-3-carboxamide (MW 218.21, XLogP3-AA = 1.1) confers a measurable increase in lipophilicity and molecular weight compared to the unsubstituted parent 2-imino-2H-chromene-3-carboxamide (MW 188.18, XLogP3-AA = 0.8), while also adding one hydrogen bond acceptor (from 3 to 4) [1][2]. The 6-methoxy substitution additionally introduces an extra rotatable bond, increasing conformational flexibility (from 1 to 2 rotatable bonds). These differences are significant for membrane permeability predictions and target-binding hypotheses. By comparison, the carbothioamide analog IMCA (MW 234.27) is heavier and has distinct hydrogen-bonding character due to the thioamide group .

Physicochemical profiling Drug-likeness SAR

Functional Group Pharmacophore Divergence: Carboxamide vs. Carbothioamide Determines Ferroptosis-Inducing Capacity in Colorectal Cancer Models

The carbothioamide analog IMCA (2-imino-6-methoxy-2H-chromene-3-carbothioamide) has been experimentally demonstrated to induce ferroptosis in colorectal cancer cell lines DLD-1 (IC50 = 50.2 μM) and HCT116 (IC50 = 44.5 μM) through SLC7A11 downregulation, cysteine/glutathione depletion, and ROS accumulation [1]. In a DLD-1 xenograft model, IMCA achieved a 76.4% tumor growth inhibition rate with negligible organ toxicity at therapeutic doses [1]. These activities are mechanistically linked to the thioamide moiety, which possesses distinct hydrogen-bond donor strength and electronic properties compared to the carboxamide [2]. The target carboxamide compound has not been evaluated in comparable ferroptosis assays; its biological profile is expected to differ substantially based on fundamental differences in C=O versus C=S bond character—thioamides are stronger H-bond donors and weaker H-bond acceptors, with a C=S bond approximately 30 kcal/mol weaker than C=O [3].

Ferroptosis Colorectal cancer SLC7A11 xCT antiporter

Cytotoxic Activity of the 2-Imino-2H-chromene-3-carboxamide Scaffold: Class-Level SAR from N-Aryl Derivatives Provides a Benchmark for the Core Pharmacophore

In a systematic SAR study of 2-imino-2H-chromene-3(N-aryl)carboxamides, compound VIa—bearing an N-aryl substituent on the 3-carboxamide—exhibited potent cytotoxic activity against four human cancer cell lines: MCF-7 (IC50 = 8.5 μM), A-549 (IC50 = 0.9 μM), Caco-2 (IC50 = 9.9 μM), and PC-3 (IC50 = 35.0 μM) [1]. These activities were equipotent with 5-fluorouracil on Caco-2 and docetaxel on MCF-7 [1]. While the target compound 2-imino-6-methoxy-2H-chromene-3-carboxamide lacks the N-aryl substitution and has a 6-methoxy group instead, the study establishes that the core 2-imino-2H-chromene-3-carboxamide pharmacophore is capable of sub-micromolar to low-micromolar cytotoxicity when appropriately derivatized. Separately, phosphorus-containing derivatives of the parent scaffold 2-imino-2H-chromene-3-carboxamide showed antioxidant activity (IC50 = 2.8 μg/mL vs. ascorbic acid) and cytotoxicity (IC50 = 4.96–7.44 μg/mL against four cancer lines, vs. doxorubicin IC50 = 0.426–0.493 μg/mL) [2].

Cytotoxicity Cancer cell lines Iminocoumarin SAR

Photophysical Differentiation: The 6-Methoxy-Iminocoumarin Scaffold Exhibits Crystallization-Enhanced Emission (CEE) Absent in Other Positional Methoxy Isomers

In a comparative photophysical study of methoxy-substituted iminocoumarin derivatives, the 6-methoxy regioisomer exhibited a unique crystallization-enhanced emission (CEE) phenomenon: it was poorly fluorescent in every solvent investigated but displayed high photoluminescence in the solid state—the first reported example of CEE in the iminocoumarin series [1]. In contrast, the 7-methoxy isomer was only weakly fluorescent in both solution and solid state, the 8-methoxy isomer was virtually non-fluorescent, and the 5,7-dimethoxy derivative showed good fluorescence only in highly polar solvents [1]. Although this study employed 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin derivatives rather than the 3-carboxamide, the photophysical phenotype is attributed to the 6-methoxy substitution pattern on the iminocoumarin core, which restricts intramolecular rotation and promotes favorable molecular packing in the crystalline state [1][2].

Crystallization-enhanced emission Solid-state fluorescence Iminocoumarin photophysics Optoelectronic materials

Synthetic Versatility as a Building Block: The 3-Carboxamide and 2-Imino Functionalities Enable Divergent Derivatization Pathways Not Accessible from 2-Oxo or 3-Carbonitrile Analogs

2-Iminocoumarin-3-carboxamides undergo characteristic recyclization reactions with dinucleophiles that are not available to the corresponding 2-oxo-coumarins. Specifically, 2-iminocoumarin-3-carboxamides react with o-aminobenzenesulfonamide to yield 3-(1,1-dioxo-2H-benzo-1,2,4-thiadiazinyl-3)coumarins, a transformation that exploits the unique reactivity of the imino group . Furthermore, the parent 2-imino-2H-chromene-3-carboxamide scaffold reacts with phosphorus esters to generate novel chromeno[4,3-c][1,2]azaphospholes, chromeno[2,3-d][1,3,2]diazaphosphinines, and 1,2-oxaphosphinino[3,4-c]pyridines—heterocyclic systems not accessible from 2-oxo-chromene starting materials [1]. The 6-methoxy substituent on the target compound provides an additional electronic tuning handle that can influence regioselectivity in electrophilic aromatic substitution and cycloaddition reactions compared to the unsubstituted parent.

Synthetic chemistry Heterocycle synthesis Building block Recyclization

Validated Research and Industrial Application Scenarios for 2-Imino-6-methoxy-2H-chromene-3-carboxamide (CAS 71586-41-9)


Systematic Structure-Activity Relationship (SAR) Exploration of the 2-Imino-2H-chromene-3-carboxamide Scaffold for Cytotoxic Agent Development

This compound is an appropriate procurement choice for medicinal chemistry groups systematically mapping SAR around the 2-imino-2H-chromene-3-carboxamide core. The 6-methoxy substitution and free carboxamide terminus represent a specific, under-characterized derivatization state relative to published N-aryl analogs (e.g., compound VIa with IC50 = 0.9–35.0 μM across four cancer lines) [1]. By testing this compound alongside the unsubstituted parent (CAS 52218-17-4) and N-substituted variants, research teams can isolate the contribution of the 6-methoxy group to cytotoxicity and selectivity. The scaffold's established synthetic tractability—via Knoevenagel condensation of 5-methoxysalicylaldehyde with cyanoacetamide—further supports analog generation .

Ferroptosis Probe Development: Comparative Pharmacological Profiling of Carboxamide vs. Carbothioamide Iminocoumarins

The carbothioamide analog IMCA has demonstrated validated ferroptosis induction in DLD-1 (IC50 = 50.2 μM) and HCT116 (IC50 = 44.5 μM) colorectal cancer cells, with a 76.4% in vivo tumor growth inhibition rate and negligible organ toxicity [2]. The carboxamide variant serves as an essential matched-pair comparator for establishing whether ferroptosis-inducing activity is specific to the thioamide pharmacophore or generalizable to the broader 6-methoxy-iminocoumarin scaffold. This head-to-head comparison is critical for target validation studies investigating SLC7A11/xCT inhibition mechanisms and for distinguishing on-target ferroptosis from off-target cytotoxicity.

Solid-State Photoluminescent Material Design: Exploiting Crystallization-Enhanced Emission in the 6-Methoxy-Iminocoumarin Series

The 6-methoxy substitution pattern on the iminocoumarin core uniquely confers crystallization-enhanced emission (CEE)—poor fluorescence in solution but intense photoluminescence in the crystalline solid state [3]. While this property was characterized on a 3-cyano-2-(N-ethoxycarbonyl)iminocoumarin scaffold, the structural similarity of the 6-methoxy-iminocoumarin core suggests that 2-imino-6-methoxy-2H-chromene-3-carboxamide may exhibit analogous solid-state emission behavior. Materials science laboratories developing organic solid-state emitters, crystalline microfibers, or aggregation-induced emission (AIE) materials can use this compound as a starting point, with the 3-carboxamide offering a synthetic handle for further functionalization or conjugation.

Heterocyclic Library Construction: Divergent Synthesis of Phosphorus-Containing Fused Chromene Derivatives

The 2-imino-2H-chromene-3-carboxamide scaffold reacts with phosphorus esters to generate novel chromeno[4,3-c][1,2]azaphospholes, chromeno[2,3-d][1,3,2]diazaphosphinines, and 1,2-oxaphosphinino[3,4-c]pyridines [4]. These phosphorus heterocycle classes are not accessible from coumarin starting materials and represent unexplored chemical space for biological screening. The 6-methoxy substituent on the target compound provides electronic modulation that may influence both reaction yields and the biological activity of resulting phosphorus heterocycles. This application is suitable for academic and industrial laboratories engaged in diversity-oriented synthesis and high-throughput screening library generation.

Quote Request

Request a Quote for 2-imino-6-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.